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Compound of Interest

Compound Name: Sulfaguanidine

Cat. No.: B1359074

Introduction to Sulfaguanidine's Solid-State
Diversity

Sulfaguanidine (SGD) is known to exist in multiple solid forms, a phenomenon known as
polymorphism. These different crystalline arrangements, or polymorphs, possess the same
chemical composition but exhibit distinct physicochemical properties, including melting point,
solubility, and stability.[1][2] The solid-state forms of sulfaguanidine can be broadly
categorized into anhydrates, hydrates (containing water molecules within the crystal lattice),
and solvates (containing solvent molecules other than water).[1][3]

A comprehensive re-examination of sulfaguanidine's solid-state behavior has confirmed the
existence of five anhydrous forms (AH-1 to AH-V), two monohydrate polymorphs (Hy1-1 and
Hy1-11), and nine solvates with various organic solvents.[1][3][4] This rich polymorphic
landscape underscores the importance of rigorous solid-state characterization during
pharmaceutical development.

Quantitative Data on Sulfaguanidine Polymorphs
and Hydrates

The following tables summarize the key quantitative data for the known anhydrous and
hydrated forms of sulfaguanidine. This data is essential for identifying and differentiating
between the various solid forms.
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Table 1: Physicochemical Properties of Sulfaguanidine Anhydrous Polymorphs

Property

Form AH-I

Form AH-II

Form AH-V

Thermodynamic

Stable at high

Thermodynamically

stable at room and

A recently discovered

Stability temperatures anhydrate polymorph
low temperatures
Not explicitly stated,

Melting Point (°C) 190-193 but AH-11 is the low- Not explicitly stated

temperature form

Kinetic Stability at RT

Remarkably stable

Stable

Not explicitly stated

Hydration Stability

More stable in terms

of hydration

Less stable than AH-I

Not explicitly stated

Data compiled from multiple sources.[1][4][5][6]

Table 2: Crystallographic Data for Sulfaguanidine Monohydrate (Hy1-1)

Parameter Value
Crystal System Monoclinic
Space Group P1211

a (A 5.6095

b (A) 7.3299

c (A) 12.491
a(°) 90

B () 93.297

y () 90

YA 2

Data obtained from the Crystallography Open Database (COD).[7]
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Table 3: Solubility of Sulfaguanidine

Solvent Temperature (°C) Solubility ( g/1000 mL)
Water 25 ~1

Water 100 ~100

Ethanol Room Temperature Slightly soluble

Acetone Room Temperature Slightly soluble

Dilute Hydrochloric Acid Room Temperature Easily soluble

1 MHCI - 50 mg/mL

DMSO - >9.6 mg/mL

Data compiled from multiple sources.[5][8][9]

Experimental Protocols for Preparation and
Characterization

The generation and characterization of sulfaguanidine’s various solid forms require specific
experimental protocols. The following sections detail the methodologies cited in the literature.

Preparation of Polymorphs, Hydrates, and Solvates

A variety of techniques are employed to obtain the different solid-state forms of
sulfaguanidine.[1][3]

» Slurry Experiments and Liquid-Assisted Grinding: These are effective methods for
discovering solvates. The process involves suspending sulfaguanidine in a solvent and
cycling the temperature, typically between 10 to 30 °C.[1][3]

o Cooling Crystallization: This technique is used to obtain specific forms, such as the
monohydrate Hy1-I, from solvents like water, alcohols, 1,4-dioxane, and acetonitrile.[1] Due
to sulfaguanidine’s low solubility in many solvents, the selection of appropriate solvents is
crucial.[1][3]
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» Solvent Evaporation: Saturated solutions of a starting form (e.g., AH-1) are prepared at room
temperature in various solvents. The solvent is then allowed to evaporate slowly to induce
crystallization.[1]

o Recrystallization from the Melt: The molten form of sulfaguanidine (starting from AH-I) is
placed on a hot bench at controlled temperatures (e.g., 70 to 130 °C) to induce
recrystallization into different polymorphic forms.[1]

o Controlled Desolvation: This is a key method for obtaining anhydrous polymorphs. It involves
the careful removal of solvent molecules from solvates or hydrates under controlled
conditions of temperature and relative humidity (RH). For example, desolvation studies have
been conducted at 25 °C/0% RH, 25 °C/50% RH, 25 °C/100% RH, 40 °C/75% RH, and 60
°Cl/12% RH.[1][3] This process has been successfully used to form AH-I, AH-II, and AH-V.[1]

[4]

Characterization Techniques

A comprehensive characterization of the different solid forms of sulfaguanidine is achieved
through a combination of analytical techniques.[1][3]

o Powder X-ray Diffraction (PXRD): This is a primary technique for identifying and
distinguishing between different crystalline forms based on their unique diffraction patterns.
The crystal structures of several new forms of sulfaguanidine have been solved using
PXRD data.[1][3]

 Differential Scanning Calorimetry (DSC): DSC is used to investigate the thermal properties of
the solid forms, such as melting points and phase transitions. It has been instrumental in
determining the thermodynamic stability relationships between the anhydrous polymorphs.[1]

[2][3]

o Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a
function of temperature. It is used to quantify the amount of solvent or water in hydrates and
solvates and to study desolvation processes.[1][3]

e Hot-Stage Microscopy (HSM): HSM allows for the visual observation of thermal events, such
as melting, recrystallization, and phase transitions, as the sample is heated under a
microscope.[1][3]
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e Fourier Transform Infrared (FT-IR) Spectroscopy: FT-IR provides information about the
vibrational modes of the molecules in the crystal lattice. Differences in the FT-IR spectra can
be used to differentiate between polymorphs, which may exhibit different hydrogen bonding
patterns.[1][3]

o Gravimetric Moisture (De)sorption Analysis: This technique measures the extent and rate of
water uptake and loss by a solid as a function of relative humidity, providing insights into the
hygroscopic nature and hydration/dehydration behavior of the different forms.[1][3]

Visualization of Solid-State Interconversion

The following diagram illustrates the relationships between the different solid-state forms of
sulfaguanidine and the experimental pathways for their interconversion.
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Caption: Interconversion pathways of sulfaguanidine solid-state forms.

Conclusion

The solid-state landscape of sulfaguanidine is remarkably complex, featuring multiple
anhydrous polymorphs, hydrates, and a wide array of solvates. A thorough understanding and
control of these forms are paramount in the development of sulfaguanidine-based
pharmaceutical products. The application of a comprehensive suite of analytical techniques,
coupled with various crystallization and transformation methods, is essential for identifying the
desired solid form with optimal properties and ensuring its stability throughout the drug
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product's lifecycle. The continued investigation into the nuanced relationships between
sulfaguanidine's solid forms will undoubtedly contribute to the development of more robust
and efficacious drug formulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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